molecular formula C8H14N2O B1273599 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 132214-71-2

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B1273599
M. Wt: 154.21 g/mol
InChI Key: VMHVYIKYDXQZGR-UHFFFAOYSA-N
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Description

The compound "2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 in the ring. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various carbonyl compounds. In the case of tert-butyl substituted pyrazoles, the use of tert-butylhydrazine hydrochloride is common. For example, a study presented the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride, highlighting the influence of reaction media on regioselectivity . Another approach for synthesizing fluorinated pyrazole derivatives involves the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic properties. Structural studies of related compounds, such as 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, have revealed a planar heterocyclic core and the presence of intermolecular hydrogen bonding in the crystalline lattice . X-ray crystallography and density functional theory (DFT) calculations are often used to determine and compare the geometric parameters of these molecules .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclization, acylation, and substitution. The reactivity can be influenced by the presence of tert-butyl groups, which can sterically hinder or direct certain reactions. For instance, the synthesis of diastereomerically pure 3-tert-butyl-7-R1-8-R2-pyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dicarboxylates involves reactions with N-bromosuccinimide and carboxylic acids, demonstrating regio- and stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, affecting the compound's physical state and reactivity. The introduction of electron-withdrawing or electron-donating substituents can alter the compound's acidity, basicity, and overall reactivity. The study of hydrogen-bonded structures in various pyrazole derivatives has shown significant differences in properties due to minor changes in substituents .

Scientific Research Applications

  • High-Entropy Alloys (HEAs) : These are a class of multicomponent alloys with unique properties. They have emerged as potential electrode materials due to their enhanced catalytic activity, superior stability, and tunable electronic structures. They are used in various electrochemical processes in industrial applications. The composition, crystal structure, different phase formations, thermodynamic and kinetic parameters, and surface morphology of HEAs can be tuned to achieve the predicted electrochemical performance .

  • Tertiary Butyl Esters : These compounds find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems. The resultant flow process was found to be more efficient, versatile, and sustainable .

  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

  • Novel attack against virtually all VPN apps : Researchers have devised an attack against nearly all virtual private network applications that forces them to send and receive some or all traffic outside of the encrypted tunnel designed to protect it from snooping or tampering .

  • Applications of tert-butanesulfinamide in the asymmetric synthesis of highly substituted b-amino acids : β-Amino acids are components of numerous natural products and therapeutically applicable compounds .

Safety And Hazards

The safety and hazards of a compound depend on its structure and reactivity. For instance, tert-butyl alcohol is classified as a flammable liquid and vapor, and it can cause serious eye irritation and may be harmful if inhaled .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, the compound 2,4-Ditert butyl phenol, which was extracted from P. zeylanica, has been studied for its antioxidant effects and potential use in preventing material degradation and disintegration .

properties

IUPAC Name

2-tert-butyl-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6-5-7(11)10(9-6)8(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHVYIKYDXQZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384086
Record name 2-tert-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

CAS RN

132214-71-2
Record name 2-tert-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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